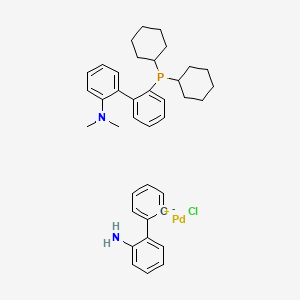

Davephos G2 palladacycle

Description

Contextualization within Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. ontosight.aifiveable.me These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, are indispensable in the pharmaceutical, agrochemical, and materials science industries. ontosight.aimatthey.comwikipedia.org The DavePhos G2 palladacycle is a key player in this field, demonstrating high activity and versatility in these transformations. sigmaaldrich.comsigmaaldrich.com

The fundamental mechanism of these reactions involves a catalytic cycle where a palladium(0) species undergoes oxidative addition with an organic halide, followed by transmetalation with an organometallic reagent, and concludes with reductive elimination to yield the desired coupled product and regenerate the active palladium(0) catalyst. The efficiency of this cycle is heavily reliant on the nature of the ligands attached to the palladium center.

Evolution of Buchwald Precatalysts: From First to Second Generation

The development of Buchwald precatalysts has been a multi-generational endeavor aimed at creating more stable, active, and user-friendly palladium sources. sigmaaldrich.comslideshare.net

The first-generation (G1) precatalysts utilized a phenethylamine-based backbone. sigmaaldrich.comslideshare.net While effective, they often required strong bases and elevated temperatures for activation to the catalytically active Pd(0) species. sigmaaldrich-jp.com

The advent of second-generation (G2) precatalysts, including the this compound, marked a significant improvement. sigmaaldrich.comslideshare.net These catalysts feature a biphenyl-based ligand scaffold. sigmaaldrich.comslideshare.net This structural modification allows for the generation of the active Pd(0) species at room temperature using weaker bases like phosphates or carbonates. sigmaaldrich.comsigmaaldrich.comslideshare.net

Subsequent generations (G3 and G4) have continued to refine the precatalyst design, offering enhanced stability in solution and accommodating an even broader scope of ligands. sigmaaldrich.com

Distinction of DavePhos G2 within the Buchwald Portfolio

The this compound is a specific and highly effective member of the second-generation Buchwald precatalysts. bldpharm.com It is characterized by the use of the DavePhos ligand, which is a bulky and electron-rich dialkylbiaryl phosphine (B1218219). wikipedia.org This ligand's structure is key to the catalyst's high performance. wikipedia.org

Key Structural Features of this compound:

| Component | Description |

| Palladium Core | The central metal atom that facilitates the catalytic cycle. |

| DavePhos Ligand | A bulky, electron-rich biarylphosphine ligand that stabilizes the palladium center and enhances reactivity. |

| Aminobiphenyl Scaffold | A characteristic feature of second-generation Buchwald precatalysts that allows for milder activation conditions. sigmaaldrich.comslideshare.net |

Advantages of Second-Generation Precatalysts in Catalytic Efficiency

Second-generation precatalysts like the this compound offer several distinct advantages over their first-generation counterparts and traditional palladium sources:

Milder Reaction Conditions: The ability to activate with weak bases at room temperature makes these catalysts more compatible with sensitive functional groups and reduces energy consumption. sigmaaldrich.comsigmaaldrich.comslideshare.net

Improved Air and Moisture Stability: G2 precatalysts are generally more stable and easier to handle than many traditional palladium sources, simplifying experimental setup. sigmaaldrich-jp.com

Efficient Generation of the Active Catalyst: The design of G2 precatalysts ensures a more reliable and controlled formation of the active monoligated Pd(0) species, leading to more consistent and reproducible results. sigmaaldrich.com

Lower Catalyst Loadings: The high activity of these catalysts often allows for lower catalyst concentrations, which is both cost-effective and reduces palladium contamination in the final product. sigmaaldrich.comslideshare.net

Shorter Reaction Times: The enhanced reactivity can lead to significantly reduced reaction times. sigmaaldrich.comslideshare.net

Significance of Organopalladium Chemistry in Contemporary Organic Synthesis

Organopalladium chemistry, the study of compounds containing carbon-palladium bonds, has become an indispensable tool in modern organic synthesis. fiveable.mepsu.edu Its impact is felt across numerous scientific disciplines.

The development of sophisticated catalysts like the this compound has expanded the boundaries of what is possible in molecule construction. These advancements enable the synthesis of complex organic molecules with high precision and efficiency. ontosight.ai This capability is particularly crucial in the pharmaceutical industry, where a significant percentage of drugs rely on palladium-catalyzed reactions in their manufacturing process. ontosight.aiontosight.ai

The ability to fine-tune the electronic and steric properties of ligands, as exemplified by the Buchwald portfolio, allows for a high degree of control over reactivity and selectivity in cross-coupling reactions. fiveable.me This has led to the development of new synthetic methods that were previously unachievable with traditional techniques. sigmaaldrich.com The continued evolution of organopalladium catalysts promises further innovations in the synthesis of novel materials, medicines, and agrochemicals. ontosight.ai

Properties

Molecular Formula |

C38H46ClN2PPd |

|---|---|

Molecular Weight |

703.6 g/mol |

IUPAC Name |

chloropalladium(1+);2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;2-phenylaniline |

InChI |

InChI=1S/C26H36NP.C12H10N.ClH.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |

InChI Key |

YLJAPVKZNKUHFE-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

Origin of Product |

United States |

Structural Features and Precatalyst Architecture

Ligand Design Principles: Biarylphosphine Framework

The cornerstone of the DavePhos G2 palladacycle is the DavePhos ligand, a member of the dialkylbiaryl phosphine (B1218219) ligand family developed by the Buchwald group. ontosight.aiwikipedia.org The design of this ligand is predicated on a biarylphosphine framework, which imparts a unique combination of steric bulk and electron-donating properties, crucial for high catalytic activity. nih.govwikipedia.org

Key features of the DavePhos ligand framework include:

A Biphenyl (B1667301) Backbone : This forms the core scaffold of the ligand. ontosight.ai

A Dicyclohexylphosphino Group : Attached to one of the biphenyl rings, the bulky dicyclohexylphosphino group is a strong electron donor. ontosight.aiwikipedia.org This electron richness facilitates the oxidative addition step in the catalytic cycle, even with less reactive substrates like aryl chlorides. nih.gov The steric hindrance provided by the cyclohexyl groups also plays a role in promoting the formation of the desired monoligated, highly reactive L1Pd(0) active species. nih.gov

The strategic arrangement of these functional groups creates a ligand that effectively stabilizes the palladium center, enhances catalyst activity, and allows for reactions to proceed under mild conditions with low catalyst loadings. ontosight.ainih.gov

Palladium Coordination Environment within the Palladacycle Motif

In the DavePhos G2 precatalyst, the palladium atom is in a +2 oxidation state and is incorporated into a stable, five-membered ring structure known as a palladacycle. researchgate.net This cyclic arrangement is formed by the coordination of the palladium atom to the phosphorus of the dicyclohexylphosphino group and a carbon atom of the biphenyl backbone, creating a C-P chelate.

The coordination sphere of the palladium(II) center is typically square planar and includes:

The phosphine donor from the DavePhos ligand.

A carbon donor from the biphenyl backbone of the ligand, forming the palladacycle. researchgate.net

A chloride ligand . strem.com

An ancillary ligand , which in the case of G2 palladacycles is a 2'-amino-1,1'-biphenyl group. sigmaaldrich.comstrem.com

This palladacycle motif is a key feature of the G2 precatalysts. It provides significant thermal stability and allows the complex to be handled in the air, a marked improvement over earlier catalyst systems. sigmaaldrich.com The active Pd(0) species is readily generated from this stable precatalyst under the reaction conditions with the use of a weak base. sigmaaldrich.comsigmaaldrich.com

Comparison of Structural Elements with Other Buchwald G2 Palladacycles

The this compound belongs to a broader family of second-generation Buchwald precatalysts. While they share a common architectural theme, variations in the phosphine ligand lead to differences in their catalytic activity and substrate scope.

Like DavePhos G2, other prominent G2 precatalysts are built around a biarylphosphine ligand and a (2'-amino-1,1'-biphenyl-2-yl)palladium(II) chloride core. The primary structural difference lies in the substituents on the biarylphosphine ligand. sigmaaldrich.commatthey.com

| G2 Precatalyst | Key Ligand Feature | Structural Impact |

|---|---|---|

| DavePhos G2 | Dicyclohexylphosphino and N,N-dimethylamino groups on a biphenyl backbone. strem.com | Offers a balance of steric bulk and electron-donating properties. wikipedia.org |

| XPhos G2 | Dicyclohexylphosphino group and bulky 2',4',6'-triisopropylphenyl substituent on the second aryl ring. sigmaaldrich.com | Increased steric hindrance compared to DavePhos, often effective for highly hindered couplings. |

| SPhos G2 | Dicyclohexylphosphino group and 2',6'-dimethoxy substituents on the second aryl ring. sigmaaldrich.com | The methoxy (B1213986) groups provide strong electron-donating character. |

| RuPhos G2 | Dicyclohexylphosphino group and 2',6'-diisopropoxy substituents on the second aryl ring. sigmaaldrich.com | Combines steric bulk and electron-donating alkoxy groups. |

The evolution from first-generation (G1) to second-generation (G2) Buchwald precatalysts involved a significant modification of the palladacycle's backbone. sigmaaldrich.comsigmaaldrich.com

G1 Palladacycles : These feature a palladacycle built from a phenethylamine-based backbone. sigmaaldrich.comsigmaaldrich-jp.com

G2 Palladacycles : These substitute the phenethylamine (B48288) backbone with a biphenyl-based ligand scaffold (the 2'-amino-1,1'-biphenyl group). sigmaaldrich.comsigmaaldrich.com

This structural change in the G2 architecture allows for the generation of the active Pd(0) catalyst at room temperature using mild bases like carbonates or phosphates, whereas G1 precatalysts often require stronger bases. sigmaaldrich.comsigmaaldrich.com

| Generation | Backbone Structure | Activation Conditions |

|---|---|---|

| G1 Precatalyst | Phenethylamine-based. sigmaaldrich.com | Requires deprotonation, often with stronger bases. sigmaaldrich.com |

| G2 Precatalyst | Biphenyl-based. sigmaaldrich.com | Activates at room temperature with weak phosphate (B84403) or carbonate bases. sigmaaldrich.comsigmaaldrich.com |

The architecture of G2 palladacycles, including DavePhos G2, served as a direct structural precursor to the third-generation (G3) systems. The primary innovation in the G3 precatalysts was the replacement of the chloride ligand, which is coordinated to the palladium center in G2 complexes, with a non-coordinating methanesulfonate (B1217627) (mesylate, OMs) anion. sigmaaldrich.comnih.gov

This modification from a chloride to a mesylate ligand resulted in several advantages for the G3 systems:

Improved Solution Stability : G3 precatalysts exhibit enhanced stability in solution compared to their G2 counterparts. sigmaaldrich.com

Broader Ligand Scope : The G3 platform can accommodate a wider range of phosphine ligands, including extremely bulky ones like those in the BrettPhos family. sigmaaldrich.com

Facile Preparation : The G3 precatalysts are readily prepared from a common mesylate-containing intermediate. nih.gov

The fundamental palladacycle framework derived from the 2-aminobiphenyl (B1664054) scaffold, which was established in the G2 series, is largely retained in the G3 precatalysts. sigmaaldrich.comnih.gov

Mechanistic Investigations of Catalytic Activation

Precatalyst Activation Pathways

The presence of a base is crucial for the activation of the Davephos G2 palladacycle. Second-generation (G2) precatalysts, including the this compound, are designed to be activated under relatively mild conditions, often at room temperature, using weak bases such as phosphates or carbonates. sigmaaldrich.com The primary role of the base is to facilitate the deprotonation of the amine on the biphenyl (B1667301) backbone of the palladacycle. sigmaaldrich.com This deprotonation initiates a sequence of events leading to the formation of the active catalytic species. sigmaaldrich.com

One proposed mechanism suggests that the activation is initiated by the nucleophilic attack of a base, such as an alkoxide, on the palladium center. mdpi.com This interaction leads to the formation of a palladium alkoxide intermediate, which subsequently undergoes reductive elimination to generate an electron-rich, monoligated palladium(0) species, [L1Pd(0)]. sigmaaldrich.commdpi.com The choice of base can significantly influence the reaction, with its effectiveness being highly dependent on the specific reaction conditions and substrates. researchgate.net The concentration and identity of the base can also impact the reaction rate. princeton.edu The use of these advanced precatalysts typically ensures the efficient formation of the active catalyst without the need for external reducing agents. sigmaaldrich.com

| Factor | Role in Activation of this compound | Supporting Observations |

| Base Type | Activates the precatalyst under mild conditions. sigmaaldrich.com | Weak bases like carbonates and phosphates are effective at room temperature. sigmaaldrich.com |

| Mechanism | Initiates deprotonation or direct attack on the palladium center. sigmaaldrich.commdpi.com | Leads to reductive elimination and formation of the active Pd(0) species. sigmaaldrich.com |

| Context-Dependence | The effectiveness of a specific base varies with substrates and conditions. researchgate.net | The reaction rate can be dependent on the base's identity and concentration. princeton.edu |

The activation of the this compound culminates in the formation of a monoligated palladium(0) complex, denoted as [L1Pd(0)], where L1 represents the Davephos ligand. nih.gov This 12-electron species is widely considered the most active catalyst in the cross-coupling cycle. nih.govnih.gov The G2 palladacycle structure serves as a stable reservoir, releasing the highly reactive but often unstable [L1Pd(0)] species upon activation by a base. nih.govresearchgate.net

The unique architecture of the G2 precatalyst, featuring a biphenyl-based ligand, facilitates the generation of the active species at room temperature. sigmaaldrich.com The bulky and electron-rich nature of the Davephos ligand is critical; it stabilizes the unsaturated [L1Pd(0)] complex, which can then readily participate in the catalytic cycle. nih.govuwindsor.ca The formation of this monoligated species is a key feature that distinguishes modern, highly effective catalyst systems. uwindsor.ca

Elementary Steps of the Catalytic Cycle

Once the active [L1Pd(0)] catalyst is generated, it enters the catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The monoligated nature of the palladium center is believed to be crucial for the efficiency of each of these elementary steps. nih.gov

The first step in the catalytic cycle is the oxidative addition of an aryl halide (Ar-X) to the [L1Pd(0)] species. uwindsor.calibretexts.org This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) oxidative addition complex, [L1Pd(Ar)X]. nih.govuwindsor.ca For less reactive substrates like aryl chlorides, this step is often the rate-limiting step of the entire cycle. uwindsor.ca

Mechanistic studies and computational models indicate that monoligated palladium(0) complexes preferentially react via a concerted, three-centered transition state. digitellinc.com The formation of monoligated palladium species is credited with enabling the rapid oxidative addition of aryl halides to the palladium center. uwindsor.ca Even when bis-ligated palladium complexes might be present, they typically first dissociate a ligand to form the more reactive monoligated species before undergoing oxidative addition. nih.gov The resulting intermediate is a T-shaped, three-coordinate palladium(II) complex. nih.gov

Following oxidative addition, the transmetalation step occurs. In this process, a group from another organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing the halide. nih.gov This forms a new palladium(II) intermediate containing both organic partners that will be joined in the final product. uwindsor.ca

Comprehensive studies have shown that the key intermediate in the transmetalation step is a monoligated L1Pd(II) species. nih.gov The reaction proceeds through a coordinatively unsaturated and electrophilic palladium atom, which facilitates the transfer of the organic group. nih.gov Attempts to use a di-ligated palladium species often result in a much slower transmetalation rate, underscoring the importance of the monoligated pathway for an efficient catalytic cycle. nih.gov

The final step of the catalytic cycle is reductive elimination. nih.gov In this step, the two organic groups attached to the palladium(II) center are coupled together to form the new C-C or C-N bond of the desired product. libretexts.org This process simultaneously regenerates the active [L1Pd(0)] catalyst, which can then begin a new cycle. uwindsor.ca

| Elementary Step | Description | Key Mechanistic Feature involving L1Pd |

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond to form a Pd(II) complex. uwindsor.calibretexts.org | The [L1Pd(0)] species is the active participant, often proceeding through a concerted mechanism. nih.govdigitellinc.com |

| Transmetalation | An organic group is transferred from a reagent to the Pd(II) center. nih.gov | The process occurs via a monoligated L1Pd(II) intermediate. nih.gov |

| Reductive Elimination | The two organic groups on Pd(II) couple, forming the product and regenerating Pd(0). uwindsor.calibretexts.org | Occurs rapidly from a three-coordinate, monoligated Pd(II) complex. nih.gov |

Influence of Ligand Steric and Electronic Parameters on Catalytic Turnover

The catalytic efficacy of the this compound in cross-coupling reactions is profoundly influenced by the specific steric and electronic characteristics of its biarylphosphine ligand, DavePhos. sigmaaldrich.com This ligand framework is engineered to provide an optimal balance of features that enhance catalytic activity, stability, and substrate scope. sigmaaldrich.comnih.gov

The interplay of these steric and electronic factors allows for efficient catalysis under mild conditions, often with lower catalyst loadings and shorter reaction times compared to systems with less optimized ligands. sigmaaldrich.com

| Parameter | Influence on Catalytic Step | Overall Effect on Catalytic Turnover |

|---|---|---|

| High Steric Bulk (e.g., dicyclohexylphosphino group) | Favors formation of monoligated L₁Pd(0). nih.govacs.org Facilitates reductive elimination from a three-coordinate intermediate. nih.gov | Increases reaction rate and overall catalytic efficiency. |

| Electron-Donating Nature | Increases electron density on the Pd center, promoting the oxidative addition of aryl halides. nih.govmdpi.com | Accelerates the catalytic cycle, leading to higher turnover rates. nih.gov |

Computational and Kinetic Studies of Activation and Reaction Intermediates

The this compound is a second-generation precatalyst, meaning it is a stable, air- and moisture-tolerant complex that requires an activation step to generate the catalytically active species. sigmaaldrich.com Computational and kinetic studies have been instrumental in elucidating the mechanism of this activation and the subsequent catalytic cycle.

Activation of the Precatalyst: Activation is typically achieved by treating the palladacycle with a base, such as a carbonate, phosphate (B84403), or alkoxide, often at room temperature. sigmaaldrich.commdpi.com This process generates the active, 12-electron L₁Pd(0) species, which enters the catalytic cycle. nih.govacs.org The mechanism involves the base-mediated reductive elimination from the Pd(II) precatalyst to form the Pd(0) center. acs.orgmdpi.com The 2-aminobiphenyl (B1664054) scaffold of the G2 precatalyst is designed to facilitate this activation under mild conditions. sigmaaldrich.com

The Catalytic Cycle and Intermediates: Once activated, the L₁Pd(0) species participates in the generally accepted catalytic cycle for cross-coupling reactions, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the L₁Pd(0) complex. Computational and kinetic studies indicate that this step proceeds through a monoligated pathway to form a T-shaped, three-coordinate intermediate, L₁Pd(Ar)X. nih.gov

Transmetalation: The L₁Pd(Ar)X intermediate then reacts with the coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling). This step also appears to involve a coordinatively unsaturated palladium atom to facilitate the exchange of ligands. nih.gov

Reductive Elimination: The final step is the reductive elimination from the resulting intermediate to form the new carbon-carbon or carbon-heteroatom bond and regenerate the active L₁Pd(0) catalyst, which can then begin a new cycle. acs.org

Density Functional Theory (DFT) calculations have been employed to model the entire catalytic cycle, providing insights into the structures and energies of transition states and intermediates. nih.gov Furthermore, mechanistic studies have successfully isolated and characterized palladacycle intermediates using techniques like X-ray analysis, providing concrete evidence for their role in the catalytic pathway. beilstein-journals.orgnih.gov These combined computational and experimental approaches confirm that the catalytic cycle is dominated by low-coordinate, monoligated palladium species, which are stabilized by the steric and electronic properties of the DavePhos ligand. acs.org

| Stage | Key Species / Intermediate | Description |

|---|---|---|

| Precatalyst Activation | This compound (Pd(II)) | Stable precatalyst is activated by a base. sigmaaldrich.commdpi.com |

| Active Catalyst | L₁Pd(0) | A 12-electron, monoligated species that enters the catalytic cycle. nih.govacs.org |

| Oxidative Addition | L₁Pd(Ar)X | A three-coordinate, T-shaped intermediate formed from the addition of aryl halide. nih.gov |

| Reductive Elimination | [L₁Pd(Ar)(R)] | Intermediate prior to C-C or C-X bond formation and regeneration of the L₁Pd(0) catalyst. acs.org |

Applications in Carbon Carbon Bond Forming Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling, a reaction that forges a carbon-carbon bond between an organoboron species and an organohalide, is one of the most widely used transformations in organic synthesis. nih.govchemrxiv.org The key advantages of this reaction include its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of boronic acids. nih.govyoutube.com The DavePhos G2 palladacycle and related dialkylbiaryl phosphine-ligated catalysts have proven to be exceptionally effective in this reaction, expanding its scope and utility. nih.gov These catalysts are known to promote efficient coupling even at room temperature and with low catalyst loadings. nih.gov

The this compound demonstrates high efficiency in the Suzuki-Miyaura coupling of a diverse range of aryl and heteroaryl halides with arylboronic acids. nih.gov This capability is crucial for the synthesis of biaryl and heterobiaryl structures, which are common motifs in biologically active compounds. nih.govnih.gov The catalyst system is effective for coupling both electron-rich and electron-poor aryl chlorides, which are often challenging substrates. nih.govresearchgate.net

Furthermore, the catalyst is highly competent in reactions involving heteroaryl partners, which can be problematic due to the potential for catalyst deactivation by Lewis-basic heteroatoms and the propensity of heteroarylboronic acids to undergo decomposition. mit.edunih.gov The use of advanced precatalysts like the this compound allows for rapid reaction times at mild temperatures, which helps to outcompete these decomposition pathways, leading to excellent yields of the desired heterobiaryl products. mit.edu

| Aryl/Heteroaryl Halide | Boronic Acid | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Amino-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene (B28343)/H₂O, 100 °C | High | nih.gov |

| 2-Chlorotoluene | Phenylboronic acid | Pd/InAm-phos (L1) | K₃PO₄, Dioxane/H₂O, 100 °C, 10 min | >95% | researchgate.net |

| (Hetero)aryl chlorides, bromides, triflates | Polyfluorophenyl, 2-furan, 2-thiophene, 2-pyrroleboronic acids | Palladium precatalyst | Room temperature or 40 °C | Excellent | mit.edu |

| Heteroaryl bromides and chlorides | Neopentyl heteroarylboronic esters | Pd catalyst, TMSOK base | Anhydrous, with trimethyl borate | Not specified | nih.gov |

A significant advantage of the this compound and related catalysts featuring bulky dialkylbiaryl phosphine (B1218219) ligands is their ability to facilitate the coupling of sterically hindered substrates. nih.govresearchgate.net The formation of tri- and tetra-ortho-substituted biaryls is a considerable challenge in organic synthesis. The steric bulk of the DavePhos ligand helps to promote the reductive elimination step and stabilize the active catalytic species, enabling the efficient synthesis of these congested molecules. nih.govresearchgate.net Research has shown that catalyst systems with bulky, electron-rich phosphine ligands are particularly effective for the Suzuki-Miyaura coupling of deactivated and hindered aryl chlorides. researchgate.net

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in materials science for the synthesis of conjugated polymers. nih.gov These materials, such as poly(arylene)s, are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices. The reliability and functional group tolerance of the Suzuki coupling make it ideal for the step-growth polymerization of dihaloarenes with aryldiboronic acids or their esters. Palladacycle catalysts have been successfully employed in the synthesis of anthracene-based OLED emitters through a triple Suzuki coupling strategy, demonstrating their utility in creating complex functional materials. nih.gov

Stille Cross-Coupling

The Stille cross-coupling reaction, which pairs an organohalide with an organotin compound, is another important C-C bond-forming reaction catalyzed by palladium. nih.gov The this compound is listed as a suitable catalyst for this transformation. sigmaaldrich.com The reaction is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents. nih.gov The efficiency of the DavePhos G2 precatalyst in generating the active Pd(0) species is beneficial for promoting this coupling, typically allowing for milder conditions and lower catalyst loadings compared to traditional palladium sources. sigmaaldrich.com

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. rsc.orgnih.gov This reaction is fundamental to the synthesis of substituted alkynes and conjugated enynes, which are valuable building blocks in medicinal chemistry and materials science. nih.govrsc.org The this compound is an effective precatalyst for the Sonogashira reaction. sigmaaldrich.com Its high activity ensures efficient coupling, which is particularly important for constructing complex architectures such as polycyclic aromatic hydrocarbons or for use in sequential, one-pot syntheses. nih.govrsc.org

| Reaction Type | Coupling Partners | Key Features of Catalyst | Reference |

|---|---|---|---|

| Stille Coupling | Aryl halides + Organotin reagents | Efficient generation of active Pd(0) species, suitable for the reaction. | sigmaaldrich.comsigmaaldrich.com |

| Sonogashira Coupling | Aryl halides + Terminal alkynes | High activity, enables synthesis of complex alkynylated compounds. | sigmaaldrich.comnih.govrsc.org |

| Negishi Coupling | Aryl halides + Organozinc reagents | High activity, mild reaction conditions (room temperature), broad substrate scope. | sigmaaldrich.comnih.gov |

Negishi Cross-Coupling

The Negishi cross-coupling involves the reaction of an organohalide with an organozinc reagent. nih.govrsc.org It is a powerful method for C-C bond formation due to the high reactivity and functional group tolerance of organozinc compounds. nih.gov The this compound is well-suited for catalyzing Negishi couplings. sigmaaldrich.com Research on related palladacycle precatalysts has demonstrated that these systems are highly active, enabling reactions to proceed at room temperature with low catalyst loadings. nih.gov The use of palladacycles can lead to significantly higher yields in shorter reaction times compared to other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, underscoring their efficiency in generating the active catalyst. nih.gov This method is effective for a broad scope of substrates, including various heteroaryl halides and challenging coupling partners. nih.gov

Hiyama Cross-Coupling

The Hiyama cross-coupling reaction, which joins an organosilane with an organic halide, is a powerful tool for the formation of carbon-carbon bonds. nih.gov The this compound is recognized as a suitable catalyst for this transformation. sigmaaldrich.com The reaction typically requires the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that is more reactive in the transmetalation step of the catalytic cycle. nih.gov

While specific studies detailing the extensive use of the this compound in Hiyama couplings are not broadly available in the public domain, research on similar bulky biarylphosphine-ligated palladium systems provides significant insight into its potential efficacy. For instance, a highly efficient palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides has been developed using a catalyst system composed of palladium acetate (B1210297) and the bulky biarylphosphine ligand XPhos, a close structural and functional analog to DavePhos. nih.govorganic-chemistry.org This system demonstrated broad functional group tolerance and afforded biaryl products in good to excellent yields. nih.govorganic-chemistry.org Given the similar nature of the ligands and the established reactivity of G2 palladacycles, it is reasonable to expect comparable or superior performance from the this compound under similar conditions.

A representative set of conditions for a Hiyama cross-coupling reaction utilizing a related palladium/bulky phosphine ligand system is presented below. This reaction showcases the coupling of various aryl chlorides with phenyltrifluorosilane. nih.gov

| Aryl Chloride | Organosilane | Catalyst System | Base/Activator | Solvent | Temp. (°C) | Yield (%) |

| 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 78 |

| 1-Chloro-4-nitrobenzene | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 95 |

| 4-Chlorobenzonitrile | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 97 |

| 2-Chloropyridine | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 85 |

| 3-Chloropyridine | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 94 |

| 2-Chlorothiophene | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 90 |

This table presents data from a study using a Pd(OAc)₂/XPhos catalyst system, which is analogous to systems employing the this compound. nih.gov

Heck Reactions

The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is a cornerstone of C-C bond formation in modern organic synthesis. The this compound is listed as a suitable catalyst for this reaction. sigmaaldrich.com The success of the Heck reaction often relies on the ability of the palladium catalyst to undergo oxidative addition with an organic halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active palladium(0) species.

The following table illustrates the scope of a Heck reaction catalyzed by a specific SPO-ligated palladium complex, providing an insight into the types of transformations achievable with advanced palladium catalysts.

| Aryl Halide | Olefin | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Bromobenzene | Styrene | Imidazole-based SPO-Pd complex | K₂CO₃ | DMF | 60 | 92 |

| 4-Bromoacetophenone | Styrene | Imidazole-based SPO-Pd complex | K₂CO₃ | DMF | 60 | 95 |

| 4-Bromobenzonitrile | Styrene | Imidazole-based SPO-Pd complex | K₂CO₃ | DMF | 60 | 93 |

| 1-Bromo-4-nitrobenzene | Styrene | Imidazole-based SPO-Pd complex | K₂CO₃ | DMF | 60 | 96 |

| Bromobenzene | n-Butyl acrylate | Imidazole-based SPO-Pd complex | K₂CO₃ | DMF | 60 | 89 |

| 4-Bromoanisole | n-Butyl acrylate | Imidazole-based SPO-Pd complex | K₂CO₃ | DMF | 60 | 91 |

This table presents data from a study using an imidazole-based secondary phosphine oxide-ligated palladium complex.

Advanced C-C Bond Constructions

Tandem reactions that combine C-H functionalization with cross-coupling in a single pot offer significant advantages in terms of efficiency and atom economy. A notable example is a palladium-catalyzed cascade process for the synthesis of indoles from o-bromoanilines and alkenyl halides. This reaction involves an initial alkenyl amination followed by an intramolecular Heck reaction. researchgate.net An extensive screening of reaction parameters identified a catalyst system of [Pd₂(dba)₃] with DavePhos as the optimal ligand, in the presence of NaOtBu as the base and toluene as the solvent at 100 °C. researchgate.net This represents the first example of an alkenyl amination participating in a palladium-catalyzed cascade reaction. researchgate.net However, for the more challenging o-chloroanilines, the DavePhos-based catalyst was found to be ineffective, necessitating a switch to a system based on the XPhos ligand. researchgate.net

Another advanced application is the palladium-catalyzed enantioselective domino Heck/intermolecular C–H alkylation of unactivated alkenes. rsc.org While this particular study employed a Pd/XuPhos catalyst, it demonstrates the potential of bulky biarylphosphine-ligated palladium systems in complex tandem C-H functionalization/cross-coupling sequences. rsc.org

The synthesis of diarylalkanes, a structural motif present in many biologically active molecules, can be achieved through various cross-coupling strategies. While direct application of the this compound for this purpose is not extensively documented, related methodologies provide a clear path for its potential use. For instance, palladium-catalyzed Kumada-Corriu reaction of secondary benzylic bromides with aryl Grignard reagents has been shown to be effective for the synthesis of diarylalkanes. organic-chemistry.org In this study, the use of the Xantphos ligand was crucial for minimizing the undesired β-hydride elimination pathway and achieving good yields with inversion of configuration. organic-chemistry.org

Another approach involves the in-situ formation of an organozinc reagent from a benzyl (B1604629) halide, which then undergoes palladium-catalyzed cross-coupling with an aryl halide in water to produce diarylmethanes. rsc.orgnih.gov These examples highlight the feasibility of using palladium catalysts with sophisticated ligands for the construction of diarylalkane frameworks. Given the proven efficacy of the this compound in a range of C-C couplings, its application in similar transformations is a promising area for further investigation.

Cross-coupling reactions are fundamental to the synthesis of conjugated polymers, which are materials with important applications in electronics and photonics. capes.gov.brwiley-vch.de Stille and Suzuki polycondensations are two of the most widely used methods for preparing these polymers. capes.gov.brwiley-vch.de These reactions involve the step-growth polymerization of bifunctional monomers, typically a dihalide and a bis(organostannane) or a diboronic acid/ester.

While the use of the this compound in cross-coupling polymerization is not extensively reported in the literature, the development of highly active and stable precatalysts is crucial for achieving high molecular weight polymers with well-defined structures. The properties of the this compound, such as its high stability and activity, make it a potentially excellent candidate for such demanding applications. sigmaaldrich.com Research in this area has often focused on the use of palladium complexes with bulky electron-rich phosphine ligands, as these can promote the challenging oxidative addition and reductive elimination steps involved in the polymerization of sterically hindered or electronically deactivated monomers. wiley-vch.de The development of direct arylation polymerization (DArP) via C-H bond activation is also an emerging sustainable strategy for the synthesis of conjugated polymers, where advanced catalyst systems are paramount. nih.gov

Applications in Carbon Heteroatom Bond Forming Reactions

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a cornerstone of modern synthesis for creating C-N bonds. The development of sophisticated ligands and precatalysts like the Davephos G2 palladacycle has been pivotal in expanding the scope and utility of this reaction. libretexts.org Second-generation palladacycles are known to be highly adept at facilitating various cross-coupling reactions, offering advantages such as lower catalyst loadings and shorter reaction times. sigmaaldrich.com

The catalyst systems derived from DavePhos demonstrate a broad scope in aryl amination. They are capable of coupling a variety of aryl and vinyl chlorides with amines. beilstein-journals.org For instance, the DavePhos ligand was found to be essential for the successful amination of vinyl chlorides. beilstein-journals.org However, the choice of ligand is critical and must be tailored to the specific substrates. libretexts.org While DavePhos is a good choice for coupling with certain NH heterocyclic compounds like indole, other challenging substrates may require different catalyst systems for optimal results. libretexts.org For example, achieving high selectivity for the monoarylation of primary amines or coupling with sterically demanding secondary amines can necessitate specifically designed ligands. nih.gov The stability of the catalyst can also be a limiting factor, with research leading to the development of newer generation ligands designed to overcome the stability issues of earlier systems under certain conditions. sigmaaldrich.com

Table 1: Substrate Scope in DavePhos-Catalyzed Amination This table is generated based on representative findings and does not constitute an exhaustive list.

| Electrophile Class | Amine Nucleophile | Finding | Citation |

|---|---|---|---|

| Vinyl Chlorides | Alkyl and Aromatic Amines | DavePhos was required to effectively couple these substrates where other ligands failed. | beilstein-journals.org |

| Aryl Bromides | Indole | DavePhos is noted as a good ligand choice for the N-arylation of indole. | libretexts.org |

| Aryl Halides | Benzylamine | Successfully used on a multi-kilogram scale in a pharmaceutical synthesis. | beilstein-journals.org |

The this compound is particularly effective in the synthesis of nitrogen-containing heterocycles via C-N bond formation. This can be achieved through both intermolecular and intramolecular pathways. In intermolecular reactions, the catalyst facilitates the N-arylation of various nitrogen-containing heterocycles. For this application, DavePhos has been identified as a highly suitable ligand for the coupling of indoles with aryl halides. libretexts.org The synthesis of more complex heterocyclic structures, such as indoles, can also be approached by forming an N-aryl hydrazone intermediate via a palladium-catalyzed amination, which then undergoes a subsequent cyclization reaction. beilstein-journals.org

Intramolecular Buchwald-Hartwig reactions catalyzed by palladacycles are a powerful method for constructing cyclic amines and amides. While specific examples may utilize other G2 precatalysts like Xphos Pd G2 for the formation of 6- and 7-membered amides from primary amide precursors, the underlying principle demonstrates the capability of this catalyst class to handle even modestly nucleophilic amides and electron-rich aryl chlorides to form heterocyclic rings. nih.gov

The this compound and related palladium catalysts are widely utilized in the pharmaceutical industry for the synthesis of drugs and their intermediates. nih.gov The formation of C-N bonds is a critical step in the construction of a vast number of biologically active molecules. organic-chemistry.org

A notable large-scale application was reported by Pfizer in the manufacturing of Torcetrapib, a cholesteryl ester transfer protein inhibitor. beilstein-journals.org In this process, a Buchwald-Hartwig amination was performed on a 3-kilogram scale using the DavePhos ligand with cesium carbonate as the base. beilstein-journals.org This highlights the catalyst's robustness for industrial production. Furthermore, palladacycle catalysts have been employed in the synthesis of potential anticancer agents, such as inhibitors of the Epidermal Growth Factor Receptor (EGFR). organic-chemistry.org The general reliability, mild reaction conditions, and broad functional group tolerance of these catalysts make them attractive for complex, multi-step syntheses common in pharmaceutical development. beilstein-journals.orgmasterorganicchemistry.com

Carbon-Oxygen Bond Formation (C-O Coupling)

The formation of carbon-oxygen bonds, particularly for the synthesis of diaryl ethers, is another important transformation catalyzed by palladium complexes. This serves as a modern alternative to the traditional Ullmann condensation. nih.govorganic-chemistry.org The effectiveness of the catalyst is strongly linked to the properties of the phosphine (B1218219) ligand.

Catalyst systems based on bulky, electron-rich biarylphosphine ligands are effective at promoting C-O cross-coupling reactions, often under milder conditions than previously possible. nih.gov Research has shown a direct correlation between the steric bulk of the ligand and the reactivity of the catalyst system for diaryl ether formation. nih.gov While very bulky ligands can enhance reaction rates, a ligand that is excessively large may inhibit the reaction. nih.gov

Although the broader class of biarylphosphine ligands is effective, the optimal choice can be substrate-dependent. For example, in the C-O coupling of phenols with N-substituted 4-bromo-7-azaindoles, the ligand Xantphos was found to be crucial, whereas DavePhos had been used for the corresponding C-N coupling of the same substrate class. beilstein-journals.org This underscores that while the this compound is capable of C-O coupling, specific applications may be optimized with different ligands.

Palladium catalysts equipped with biarylphosphine ligands can activate not only aryl halides but also electrophiles with carbon-oxygen bonds, such as aryl tosylates (OTs) and mesylates (OMs). nih.govmasterorganicchemistry.comnih.gov These sulfonate groups act as "pseudo-halides" and can be displaced in cross-coupling reactions. masterorganicchemistry.com This capability significantly broadens the range of accessible starting materials for building complex molecules.

Catalyst systems using ligands from the biarylphosphine class (such as XPhos and BrettPhos) have been successfully used for the cross-coupling of aryl mesylates and tosylates. nih.govnih.govscispace.com For instance, a general method for the Stille cross-coupling (forming a C-C bond) of aryl mesylates and tosylates was developed using the combination of a palladium source and the ligand XPhos. nih.govscispace.com Similarly, the Buchwald group developed a protocol for the amination (forming a C-N bond) of aryl mesylates using the BrettPhos ligand and its corresponding palladacycle. nih.gov These examples demonstrate the fundamental ability of these catalyst systems to perform the initial oxidative addition into the C-O bond of an aryl sulfonate, a key step required before subsequent coupling with a nucleophile. nih.govnih.gov

Table 2: Activation of C-O Bonds in Cross-Coupling Reactions This table shows examples of activating C-O bonds with related biarylphosphine ligand systems.

| Electrophile | Coupling Partner | Ligand Used | Bond Formed | Finding | Citation |

|---|---|---|---|---|---|

| Aryl Mesylates | Anilines | BrettPhos | C-N | The protocol allowed for the amination of deactivated mesylates with good functional group tolerance. | nih.gov |

| Aryl Mesylates & Tosylates | Organostannanes | XPhos | C-C | An array of aryl and heteroaryl sulfonates were successfully used in Stille cross-coupling reactions. | nih.govscispace.com |

Carbon-Sulfur Bond Formation (C-S Coupling)

The formation of carbon-sulfur bonds, particularly the synthesis of aryl thioethers, is a vital transformation in the preparation of pharmaceuticals and materials. Palladium-catalyzed reactions, often under Buchwald-Hartwig conditions, are a common method for achieving this. organic-chemistry.orgacsgcipr.org The general mechanism involves the oxidative addition of an aryl halide to the palladium catalyst, followed by coordination of a thiol and subsequent reductive elimination to yield the aryl thioether. acsgcipr.org

The synthesis of aryl thioethers via palladium-catalyzed C-S coupling is a well-established method. While the general class of Buchwald ligands and precatalysts are utilized for C-S bond formation, specific documented applications and detailed research findings for the this compound in the synthesis of aryl thioethers are not extensively detailed in the provided search results. sigmaaldrich.com Research in this area often highlights other specific ligands or catalyst systems. The choice of ligand is critical for the success of these coupling reactions, with bulky, electron-rich phosphine ligands generally showing high efficacy. acsgcipr.orgnih.gov

Carbon-Fluorine Bond Formation (C-F Coupling)

The introduction of fluorine atoms into organic molecules can significantly alter their physical and biological properties, making the development of methods for carbon-fluorine bond formation a key area of research. Palladium-catalyzed C-F bond formation has emerged as a promising strategy. nih.govnih.gov These reactions can proceed through various mechanisms, including the reductive elimination from a Pd(IV)-fluoride complex. researchgate.net

The application of palladium catalysts in C-F coupling reactions is an active area of investigation. nih.govnih.govresearchgate.net While the Buchwald laboratory has contributed to the development of catalysts for C-F bond formation, specific examples detailing the use of the this compound for this purpose are not prominent in the available search results. sigmaaldrich.com Research on palladium-catalyzed fluorination often involves the use of specific fluoride (B91410) sources, such as AgF or CsF, in combination with an oxidant. nih.govnih.gov The development of these reactions is crucial for accessing novel fluorinated compounds for various applications, including positron emission tomography (PET) imaging. researchgate.net

Catalyst Stability, Deactivation, and Regeneration Studies

Factors Influencing Catalyst Longevity in Solution

The DavePhos G2 palladacycle is recognized for its notable stability in air and moisture, thermal stability, and high solubility in a range of common organic solvents, which contribute to its long life in solutions. sigmaaldrich.com These second-generation (G2) precatalysts were developed to improve upon first-generation (G1) systems by allowing for the formation of the active Pd(0) species at room temperature with weaker bases. sigmaaldrich.com However, the longevity of the active catalyst in solution is not absolute and is influenced by several key factors.

Despite its general stability, some research indicates that G2 precatalysts can exhibit low stability in solution over extended periods, which can be a drawback in certain applications. mdpi.comnih.gov The equilibrium between the catalytically active monoligated Pd(0) species and various off-cycle or inactive states is sensitive to reaction parameters. nih.gov The stability and, therefore, the longevity of the catalyst are dictated by a delicate balance of these factors.

Key Factors Affecting Longevity:

| Factor | Influence on Catalyst Longevity | Research Findings |

| Temperature | Higher temperatures can accelerate both the desired catalytic cycle and decomposition pathways. | G2 precatalysts are designed to be active at ambient to moderate temperatures (e.g., 40-60°C), which can help minimize thermal degradation pathways compared to G1 palladacycles that often require higher activation temperatures. |

| Solvent | The choice of solvent affects the solubility and stability of the precatalyst and the catalytic intermediates. | DavePhos G2 is noted for its high solubility in a wide array of common organic solvents, which is a significant advantage for maintaining a homogeneous and active catalytic system. sigmaaldrich.comsigmaaldrich.com |

| Base | The type and strength of the base used to activate the precatalyst can impact the rate of formation of the active species and potential side reactions. | G2 precatalysts are advantageous as they can be activated by weak bases like phosphates or carbonates at room temperature, offering milder conditions that can enhance catalyst lifespan. sigmaaldrich.com |

| Ligand Structure | The bulky and electron-rich nature of the DavePhos ligand is crucial for stabilizing the palladium center. | The ligand framework stabilizes the catalytically active monoligated Pd(0) species, which is essential for both high reactivity and preventing catalyst decomposition. mdpi.comnih.gov |

Mechanistic Aspects of Catalyst Deactivation

Catalyst deactivation is a critical issue that can limit the efficiency and economy of a cross-coupling reaction. For the this compound, deactivation can occur through several mechanistic pathways, including the formation of stable off-cycle species, inhibition by substances present in the reaction mixture, and the ultimate conversion of the active catalyst into inactive forms of palladium.

Reaction byproducts can act as inhibitors, deactivating the catalyst. Upon activation of the DavePhos G2 precatalyst, a carbazole (B46965) molecule is released from the palladacycle's backbone. sigmaaldrich.comnih.gov In some, albeit rare, instances, this carbazole byproduct can inhibit the active palladium catalyst, leading to a decrease in reaction efficiency. sigmaaldrich.com Halide salts, formed as byproducts in many cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), can also interact with the palladium center, potentially leading to the formation of less active or inactive halo-bridged palladium dimers or other stable complexes.

The irreversible degradation of the catalyst leads to the formation of palladium species with no catalytic activity. A primary pathway for this deactivation is the formation of palladium nanoparticles, often referred to as palladium black. mdpi.com This can occur when the stabilizing ligand (DavePhos) dissociates from the Pd(0) center, allowing the highly reactive, unligated metal atoms to agglomerate. mdpi.com

Another pathway involves the formation of stable, inactive Pd(II) complexes. For example, interactions with certain reagents or byproducts can lead to species that are resistant to reduction back to the active Pd(0) state. In some catalytic systems, inactive Pd(I) dimers have also been identified as detrimental off-cycle species that can form and lead to lower catalytic activity. nih.gov

Strategies for Mitigating Deactivation and Enhancing Catalyst Robustness

Significant research has focused on developing strategies to overcome the deactivation pathways of palladium catalysts, including those related to the this compound. These strategies often involve modifying the catalyst structure or the reaction conditions.

Strategies to Enhance Catalyst Stability:

| Strategy | Description | Mechanism of Improvement |

| Ligand Modification | The development of N-heterocyclic carbene (NHC) ligated palladacycles is one approach. | NHC ligands form very strong bonds with the palladium center, which increases the structural stability of the active LPd(0) species and helps prevent decomposition into palladium nanoparticles. mdpi.com |

| Precatalyst Generation Advancement | The Buchwald group developed third-generation (G3) precatalysts. | By methylating the amino group on the biphenyl (B1667301) backbone of the G2 structure, the resulting G3 precatalysts show improved solubility and circumvent the potential for catalyst inhibition by the carbazole byproduct. sigmaaldrich.com |

| Control of Reaction Conditions | Operating at the lowest effective temperature and carefully selecting the base. | Milder conditions reduce the rate of thermal decomposition and side reactions that can lead to catalyst deactivation. sigmaaldrich.com |

| Use of Additives | In certain C-H activation reactions, additives like silver salts are used. | These can act as halide scavengers, preventing the formation of inactive palladium-halide species and regenerating the active cationic palladium catalyst. beilstein-journals.org |

By understanding these deactivation mechanisms and employing mitigation strategies, the robustness and longevity of the this compound and related catalysts can be significantly enhanced, allowing for more efficient and economical synthetic transformations.

Advanced Methodological Approaches and Future Research Directions

Integration with High-Throughput Experimentation (HTE) for Catalyst Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of catalytic reactions. This approach utilizes automated systems and parallel reactors to rapidly screen numerous catalyst formulations, substrates, and reaction conditions. nih.govresearchgate.net For palladacycle-catalyzed cross-coupling reactions, HTE workflows typically involve several key stages.

Initially, libraries of metal precursors and ligands are designed and prepared. nih.gov Automated liquid-handling robots then dispense these components into multi-well reactor plates, allowing for the simultaneous setup of dozens or even hundreds of unique experiments. nih.gov A primary screen is conducted to quickly assess the potential of each catalyst combination, often by monitoring a simple metric like product formation or substrate consumption in real-time. nih.gov "Hits" from this initial screen—catalyst systems showing promising activity—are then subjected to more rigorous secondary screening in parallel pressure reactors. nih.gov This stage allows for a more detailed investigation under conditions that provide meaningful data on catalyst performance, stability, and selectivity. nih.gov

The data generated from these experiments, often analyzed using design of experiments (DoE) principles, helps to build mathematical models that can predict catalyst performance and identify optimal reaction parameters. researchgate.net This integrated approach significantly reduces the time and resources required for catalyst development compared to traditional trial-and-error methods. nih.gov

Table 1: High-Throughput Experimentation (HTE) Workflow for Catalyst Optimization

This interactive table outlines the typical stages involved in an HTE workflow for optimizing catalysts like the Davephos G2 palladacycle.

| Stage | Description | Key Activities | Primary Goal |

| 1. Library Design | Creation of diverse sets of catalysts and reactants. | - Computational design of ligand libraries.- Selection of metal precursors and substrates. | Generate a broad and diverse experimental space. |

| 2. Automated Synthesis | Use of robotics for precise and rapid reaction setup. | - Automated dispensing of stock solutions into reactor wells.- Control of stoichiometry and concentrations. | Increase experimental throughput and reproducibility. |

| 3. Primary Screening | Rapid, parallel evaluation of catalyst performance. | - Real-time monitoring of reactions.- Use of rapid analytical techniques (e.g., GC-MS, HPLC). | Identify "hit" catalysts with promising activity. |

| 4. Secondary Screening | In-depth analysis of promising "hit" catalysts. | - Reactions in parallel pressure reactors.- Variation of temperature, pressure, and time. | Gather detailed data on catalyst performance and stability. |

| 5. Data Analysis | Interpretation of experimental results to guide further research. | - Use of Design of Experiments (DoE).- Building predictive performance models. | Optimize reaction conditions and guide next-generation catalyst design. |

Application of Machine Learning and Data Science in Catalyst Discovery

The vast and complex datasets generated by HTE are increasingly being leveraged by machine learning (ML) and data science to accelerate catalyst discovery. researchgate.net These computational tools can identify subtle patterns and relationships between catalyst structure and performance that are not immediately obvious to human researchers. researchgate.net One of the primary challenges in catalysis is the multi-objective optimization of reactions, where factors like yield, selectivity, and cost must be balanced. nih.gov

A typical ML workflow for catalyst optimization involves several steps:

Data Collection and Curation : Initial experimental data is gathered, often from HTE screenings. nih.gov

Model Training : Supervised ML models are trained on this data. Classification algorithms may be used to predict whether a reaction will have high or low conversion, while regression models can predict specific values for yield or enantioselectivity. nih.gov

Virtual Screening : The trained models are used to perform virtual screening of large libraries of potential ligands or catalysts, predicting their performance without the need for physical experimentation. nih.gov This dramatically expands the scope of the search for improved catalysts. arxiv.org

Recent advances have seen the development of generative models, such as the Catalyst Generative Pretrained Transformer (CatGPT), which can propose entirely new and viable catalyst structures. arxiv.org These models are trained on vast databases of known chemical structures and can be fine-tuned to generate novel catalysts with specific desired properties, offering a powerful new avenue for inverse design. arxiv.org

Development of Sustainable and Green Chemistry Protocols

The this compound and related second-generation Buchwald precatalysts contribute significantly to the development of more sustainable chemical processes. Their high catalytic activity allows for reactions to be run with significantly lower catalyst loadings, which reduces cost and minimizes the amount of residual palladium—a precious and toxic heavy metal—in the final product. sigmaaldrich.comsigmaaldrich.com

Prospects for Expanding Substrate Scope and Functional Group Tolerance

A key advantage of the this compound is its remarkable versatility. The catalyst is effective for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, Sonogashira, Negishi, and Heck reactions. sigmaaldrich.com This broad applicability stems from the unique properties of the DavePhos ligand, which provides an optimal balance of steric bulk and electron-donating character.

Research continues to push the boundaries of what is possible with these catalysts. A major focus is on expanding the substrate scope to include more challenging starting materials, such as aryl chlorides, which are often less reactive but more abundant and cost-effective than the corresponding bromides or iodides. wikipedia.org The high tolerance of the catalyst system to a wide variety of functional groups is also a critical feature, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. berkeley.edu This functional group tolerance is essential for applications in pharmaceutical and materials chemistry, where complex, highly functionalized molecules are common targets. berkeley.edu The development of modified ligands, such as t-BuDavePhos, has demonstrated even greater reactivity, particularly in room-temperature couplings. wikipedia.org

Design of Next-Generation Palladacycle Systems

The design of palladacycle precatalysts is an area of active research, with the goal of creating systems with even greater stability, activity, and scope. The evolution from first-generation (G1) to second-generation (G2) precatalysts, such as the this compound, involved replacing the original phenethylamine-based backbone with a more robust biphenyl-based ligand scaffold. sigmaaldrich.com This change facilitated catalyst activation at room temperature with weaker bases. sigmaaldrich.com

Current research is exploring several innovative design strategies:

Modification of the Labile Group : One successful approach has been to replace the chloride anion in the palladacycle with a non-coordinating anion like mesylate. This modification leads to precatalysts with improved solution stability and allows for the incorporation of a wider and more sterically demanding range of phosphine (B1218219) ligands. nih.gov

Incorporation of Different Ligand Classes : While phosphine ligands are dominant, researchers are designing new palladacycle architectures that incorporate other ligand types, such as N-heterocyclic carbenes (NHCs). NHC-ligated palladacycles possess unique electronic and steric properties that can stabilize the catalytically active species and offer different selectivity profiles. mdpi.com

Third-Generation (G3) Precatalysts : Building on the success of G2 systems, third-generation (G3) precatalysts have been developed to be highly soluble in a wide variety of common organic solvents and to accommodate very bulky ligands, further enhancing their versatility and solution lifetime. sigmaaldrich.com

These ongoing design efforts promise to deliver even more powerful and user-friendly catalytic tools for chemical synthesis.

Q & A

Q. What are the standard synthetic protocols for preparing DavePhos G2 palladacycle, and how does its structure influence catalytic activity?

Answer: this compound is synthesized via a multistep process involving Pd precursor coordination with a κ²-N,C-chelating ligand derived from 2-aminobiphenyl. Key steps include:

- Ligand synthesis via Buchwald-Hartwig amination or direct metallation.

- Reaction with PdCl₂ or Pd(OAc)₂ under controlled conditions (e.g., inert atmosphere, anhydrous solvents like toluene).

- Isolation via crystallization or column chromatography .

Structural features (e.g., rigid biphenyl backbone, electron-rich phosphine) enhance oxidative addition kinetics and stabilize Pd(0) intermediates, improving catalytic turnover in cross-coupling reactions .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Answer: Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ³¹P) to verify ligand coordination and absence of free phosphine.

- X-ray crystallography to resolve Pd-ligand bonding geometry (e.g., bond lengths, angles).

- Elemental analysis (C, H, N, Pd) to confirm stoichiometry.

- Mass spectrometry (ESI-MS) for molecular ion detection .

Advanced Research Questions

Q. What mechanistic insights explain the superior activity of this compound in Buchwald-Hartwig amination compared to other palladacycles?

Answer: Mechanistic studies (DFT, kinetic profiling) reveal:

- Rate-determining step (RDS): Intramolecular migratory insertion into the C(sp²)–Pd bond (activation barrier ~20 kcal/mol), favored by the ligand’s steric and electronic profile .

- Ligand dissociation kinetics: Faster generation of active Pd(0) species compared to G1 or SPhos-based systems due to weaker Pd–N bond strength in G2 .

- Base compatibility: Operates efficiently with weak bases (e.g., K₃PO₄), avoiding side reactions common with stronger bases .

Q. How do reaction conditions (solvent, temperature, additives) impact the catalytic performance of DavePhos G2 in sp³–sp² cross-coupling?

Answer: Optimization guidelines:

- Solvent: Toluene or CPME (cyclopentyl methyl ether) enhances stability of Pd intermediates; avoid polar aprotic solvents (e.g., DMF) due to ligand displacement .

- Temperature: 80–100°C balances activation energy and catalyst decomposition. Lower temperatures (<60°C) lead to incomplete conversion .

- Additives: Silver salts (Ag₂CO₃) accelerate precatalyst activation by halide abstraction .

Q. How can researchers resolve contradictions in catalytic activity data between DavePhos G2 and other palladacycles (e.g., G1, G3) across different substrates?

Answer:

- Substrate steric/electronic profiling: Use Hammett plots or %VBur (steric bulk) calculations to correlate reactivity. G2 outperforms G1 in electron-deficient aryl chlorides but struggles with bulky ortho-substituted substrates .

- Competitive inhibition studies: Introduce additives (e.g., PPh₃) to test ligand lability. G2’s phosphine dissociates more readily than G3, explaining its faster initiation but lower stability in prolonged reactions .

Methodological and Analytical Questions

Q. What experimental strategies can isolate and identify transient Pd intermediates during catalysis with DavePhos G2?

Answer:

- Stopped-flow NMR/IR: Monitor reaction progress at millisecond resolution.

- Cryogenic trapping: Quench reactions at –78°C to isolate intermediates (e.g., Pd–aryl complexes) for X-ray analysis .

- Kinetic isotope effects (KIE): Compare k₃⁶Cl/k₃⁵Cl or C–H/D substitution to probe oxidative addition vs. C–H activation steps .

Q. How should researchers design control experiments to differentiate ligand-specific effects from Pd-mediated pathways in DavePhos G2-catalyzed reactions?

Answer:

- Ligand-swap experiments: Replace DavePhos with analogous ligands (e.g., SPhos, XPhos) under identical conditions.

- Catalyst poisoning: Add Hg(0) to test for heterogeneous Pd nanoparticle formation.

- Radical trapping agents: Use TEMPO to rule out radical pathways .

Data Interpretation and Validation

Q. What statistical methods are recommended for analyzing reproducibility in DavePhos G2-catalyzed reactions?

Answer:

- Standard deviation analysis: Perform triplicate runs for key substrates.

- Grubbs’ test: Identify outliers in yield or enantiomeric excess (ee) data.

- Principal component analysis (PCA): Correlate substrate electronic parameters with reaction outcomes .

Emerging Applications

Q. Can DavePhos G2 enable novel C–H functionalization pathways in strained hydrocarbon systems?

Answer: Preliminary studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.